MFCD02979391
Description
Based on analogous MDL entries (e.g., MFCD11044885, MFCD13195646), MFCD02979391 likely exhibits a molecular framework involving nitrogen-containing rings, such as pyrazines, triazines, or pyridines, with chlorine or bromine substituents .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3N3OS/c21-15-4-1-12(2-5-15)7-14(10-24)19(27)26-20-25-11-16(28-20)8-13-3-6-17(22)18(23)9-13/h1-7,9,11H,8H2,(H,25,26,27)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBPWWWABYQIFX-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02979391 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, or substitution. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
MFCD02979391 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD02979391 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its therapeutic potential and pharmacological properties.
Industry: this compound is utilized in the production of materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD02979391 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the context, but they often include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
Key Observations :
- Halogenated triazine derivatives (e.g., CAS 918538-05-3) require harsh conditions (reflux, prolonged reaction times), resulting in lower yields (30%) compared to amine-coupled analogs (69–86%) .
- HATU-mediated synthesis (CAS 905306-69-6) offers higher efficiency under mild conditions, highlighting the advantage of coupling reagents in heterocyclic chemistry .
Key Observations :
- CAS 56469-02-4 triggers a Brenk alert (1.0), indicating possible promiscuity in biological assays, necessitating further selectivity studies .
- Halogenated triazines (CAS 918538-05-3) lack CYP inhibition, reducing drug-drug interaction risks .
Research Findings and Implications
Structural-Activity Relationships : Chlorine substitution enhances metabolic stability but reduces solubility, whereas methoxy groups (CAS 905306-69-6) improve solubility without compromising activity .
Synthetic Optimization : Transitioning from traditional cyclocondensation (30% yield) to coupling reagent-assisted methods (69–86% yield) significantly improves efficiency .
Safety Profiles : Universal H315-H319-H335 warnings mandate rigorous personal protective equipment (PPE) during synthesis and handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
